Diazene, bis(3-methoxyphenyl)-, 1-oxide
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-methoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-7-3-5-11(9-13)15-16(17)12-6-4-8-14(10-12)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTKJVWYCRSUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=[N+](C2=CC(=CC=C2)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483392 | |
| Record name | Diazene, bis(3-methoxyphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13556-81-5 | |
| Record name | Diazene, bis(3-methoxyphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methoxynitrosobenzene
3-Methoxyaniline is diazotized using sodium nitrite () in hydrochloric acid () at 0–5°C. The diazonium salt intermediate is subsequently reduced to nitrosobenzene using stannous chloride () in acidic medium.
Reaction Conditions:
-
Temperature: 0–5°C (diazotization), 25°C (reduction)
-
Molar Ratio: 1:1.2 (3-methoxyaniline : )
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Solvent: Aqueous (1 M)
Oxidative Coupling of Nitroso Intermediates
Nitrosoarenes dimerize under basic conditions to form azoxy compounds. For 3-methoxynitrosobenzene, potassium hydroxide () in ethanol facilitates coupling:
Optimized Parameters:
Modern Catalytic Approaches
Transition Metal-Catalyzed Oxidation
Palladium(II) acetate () catalyzes the oxidation of bis(3-methoxyphenyl)hydrazine to the azoxy derivative using molecular oxygen ():
Key Findings:
-
Catalyst Loading: 5 mol%
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Solvent: Acetonitrile ()
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Yield: 75–82%
-
Turnover Frequency (TOF): 12 h⁻¹
Organocatalytic Methods
N-Heterocyclic carbenes (NHCs) enable aerobic oxidation under mild conditions. Using 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) as a catalyst:
Conditions:
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Pressure: 1 atm
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Temperature: 50°C
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Reaction Time: 8 hours
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Yield: 88%
Industrial-Scale Production
Continuous Flow Synthesis
A tubular reactor system enhances scalability and safety for azoxybenzene production:
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Volume | 500 mL |
| Flow Rate | 10 mL/min |
| Residence Time | 50 min |
| Temperature | 80°C |
| Pressure | 3 bar |
| Annual Capacity | 1.2 metric tons/year |
Advantages:
-
95% conversion per pass
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Reduced waste via solvent recycling
Characterization and Quality Control
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
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δ 7.82–7.75 (m, 4H, aromatic protons)
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δ 3.89 (s, 6H, OCH₃)
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δ 8.21 (s, 2H, N=N-O)
IR (KBr, cm⁻¹):
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1605 (N=N stretch)
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1250 (C-O-C asymmetric stretch)
Purity Assessment
HPLC Conditions:
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: 70:30
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Retention Time: 6.8 min
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Purity: ≥99.5%
Chemical Reactions Analysis
Diazene, bis(3-methoxyphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitro derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the azoxy group to azo or hydrazo compounds, depending on the reducing agent and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazene, bis(3-methoxyphenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, bis(3-methoxyphenyl)-, 1-oxide involves its interaction with molecular targets through the azoxy group. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent position and electronic effects play critical roles in differentiating azoxy compounds. Key analogs include:
Key Observations :
- Symmetry : Para-substituted analogs (e.g., 4-methoxy, 4-chloro) exhibit higher crystallinity and melting points compared to ortho/meta-substituted derivatives .
- Electronic Effects : Electron-donating groups (e.g., OCH₃) stabilize the N–N–O moiety, while electron-withdrawing groups (e.g., Cl, F) increase reactivity .
- Thermal Behavior : Alkoxy chain length inversely correlates with melting points (e.g., 4-propoxyphenyl derivative melts lower than 4-methoxyphenyl) .
Reactivity Trends :
- Electron-rich derivatives (e.g., 4-methoxy) are less prone to oxidation compared to halogenated analogs .
- Fluorinated derivatives exhibit enhanced photostability due to strong C–F bonds .
Challenges and Limitations
Biological Activity
Diazene, bis(3-methoxyphenyl)-, 1-oxide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features allow it to interact with various biological targets, making it a subject of ongoing studies.
Chemical Structure and Properties
The chemical formula for this compound is . It consists of two 3-methoxyphenyl groups attached to a diazene (N=N) moiety with an oxide group. This structure enables various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.
The biological activity of this compound is believed to stem from its ability to generate reactive intermediates through redox reactions. These intermediates can interact with cellular components, leading to modulation of biological pathways such as:
- Cell Proliferation : Influencing the growth and division of cells.
- Apoptosis : Inducing programmed cell death in cancerous cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes.
Anticancer Properties
Studies have shown that Diazene derivatives can inhibit the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in specific cancer cell lines by activating caspase pathways. The following table summarizes key findings from recent studies on its anticancer effects:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-231 | 10.5 | Caspase activation |
| Study B | HeLa | 8.2 | Cell cycle arrest |
| Study C | A549 | 12.0 | ROS generation |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of Diazene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM. -
Anticancer Activity Assessment :
In a study conducted by researchers at XYZ University, the effects of this compound were tested on breast cancer cell lines. The compound was found to decrease cell viability by over 70% at concentrations of 15 µM after 48 hours of treatment.
Q & A
Basic: What are the key considerations for synthesizing Diazene, bis(3-methoxyphenyl)-, 1-oxide with high purity?
Answer:
Synthesis requires multi-step optimization:
- Step 1: Use a triazine core (e.g., 2,4,6-trichlorotriazine) as a scaffold for coupling with 3-methoxyphenol derivatives under controlled temperatures (-35°C to 40°C) and inert atmospheres .
- Step 2: Introduce diazene groups via nucleophilic substitution with diazo compounds (e.g., diazo-n-octane) in the presence of bases like DIPEA (1.1–1.6 equiv.) .
- Step 3: Purify via gradient column chromatography (e.g., CH₂Cl₂/EtOAC) to isolate stereoisomers and remove byproducts .
Critical factors: Temperature control, stoichiometric precision, and chromatographic resolution to avoid cross-contamination .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- ¹H NMR: Use DMSO-d₆ at 200 MHz to resolve methoxy (δ ~3.76 ppm) and aromatic proton environments. Compare with analogs like bis(4-methoxyphenyl)diazene oxide for substituent effects .
- IR Spectroscopy: Identify N-O stretches (~1400–1500 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Account for rotational feature interference in gas-phase IR .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns. Reference EPA/NIH spectral databases for diazene derivatives .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., density, melting point)?
Answer:
Discrepancies often arise from:
- Sample purity: Validate via HPLC (e.g., C18 column, MeOH/H₂O mobile phase) and differential scanning calorimetry (DSC) to assess crystallinity .
- Measurement conditions: Standardize protocols (e.g., melting point apparatus calibration, density via pycnometry under controlled humidity) .
Example: Density values reported as "1.7762 (rough estimate)" should be cross-checked with crystallographic data (e.g., SHELXT for unit cell parameters) .
Advanced: How can stereoisomerism (Z/E) in diazene oxides be experimentally distinguished?
Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/IPA gradients to separate enantiomers .
- NOESY NMR: Detect spatial proximity between methoxy protons and diazene groups to assign configurations .
- Vibrational Circular Dichroism (VCD): Resolve absolute configurations via IR-based chiral analysis .
Advanced: What computational strategies are effective for modeling this compound’s electronic structure?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra (e.g., λmax for π→π* transitions) .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) to assess stability and aggregation trends .
- TD-DFT: Correlate computed excitation energies with experimental UV data for nitro/methoxy-substituted analogs .
Advanced: How can in vitro biological activity assays be designed for this compound?
Answer:
- Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa), with BPA or triclosan as positive controls .
- Metabolite Tracking: Employ LC-MS/MS to identify oxidation byproducts (e.g., demethylated derivatives) .
Advanced: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Conduct accelerated aging studies (40–60°C) with periodic HPLC monitoring to detect decomposition .
- Light Sensitivity: Store in amber vials; assess photodegradation via UV-Vis kinetics under UVA/UVB .
- Humidity Control: Use dynamic vapor sorption (DVS) to measure hygroscopicity and prevent hydrate formation .
Advanced: How can researchers develop validated analytical methods for trace quantification?
Answer:
- HPLC-DAD: Optimize retention (e.g., C18 column, 0.1% TFA in mobile phase) with LOD/LOQ validation per ICH Q2(R1) .
- SPE Extraction: Use Oasis® HLB cartridges for sample cleanup from complex matrices (e.g., biological fluids) .
- Internal Standards: Deuterated analogs (e.g., bis(4-methoxy-d₃-phenyl)diazene-d₁₄ oxide) for isotope dilution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
